D-Fructose-d7 D-Fructose-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206244
InChI:
SMILES:
Molecular Formula: C₆H₅D₇O₆
Molecular Weight: 187.2

D-Fructose-d7

CAS No.:

Cat. No.: VC0206244

Molecular Formula: C₆H₅D₇O₆

Molecular Weight: 187.2

* For research use only. Not for human or veterinary use.

D-Fructose-d7 -

Specification

Molecular Formula C₆H₅D₇O₆
Molecular Weight 187.2

Introduction

Chemical Structure and Properties

Molecular Structure

The IUPAC name for D-Fructose-d7 is (3S,4R,5R)-3,4,5,6,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol, which describes its stereochemistry and deuterium positioning . Like natural fructose, D-Fructose-d7 can exist in multiple forms, including furanose (five-membered ring) and pyranose (six-membered ring) structures, with the deuterium atoms maintaining their positions regardless of the ring configuration.

Physical and Chemical Properties

  • Higher molecular weight (187.20 g/mol vs. 180.16 g/mol for natural fructose)

  • Altered vibrational frequencies due to the heavier deuterium atoms

  • Modified reaction kinetics in certain chemical and enzymatic processes (known as kinetic isotope effects)

  • Distinctive spectroscopic signatures, particularly in NMR spectroscopy and mass spectrometry

The commercial product is typically specified with isotopic purity (e.g., 97 atom % D), indicating the percentage of target positions successfully deuterated .

Comparison with Natural D-Fructose

Table 1: Comparison between D-Fructose and D-Fructose-d7

PropertyNatural D-FructoseD-Fructose-d7
Molecular FormulaC6H12O6C6H5D7O6
Molecular Weight180.16 g/mol187.20 g/mol
Hydrogen PositionsAll positions contain 1HPositions 1,1,3,4,5,6,6 contain 2H (deuterium)
NMR SpectroscopyStandard 1H NMR signal patternReduced or absent signals at deuterated positions
Mass SpectrometryBase molecular ion at m/z 180Base molecular ion at m/z 187
Biological ActivityStandard metabolic processingSimilar metabolic processing with traceable pathways

Synthesis and Production Methods

Isotopic Labeling Techniques

The synthesis of D-Fructose-d7 involves sophisticated isotopic labeling techniques that incorporate deuterium atoms at specific positions. While the exact commercial production methods are often proprietary, several approaches are commonly employed:

  • Hydrogen-deuterium exchange reactions in deuterated solvents (D2O) under controlled conditions

  • Chemical synthesis from deuterated precursors

  • Enzymatic methods using specialized catalysts

Applications in Research

Metabolic Studies

D-Fructose-d7 serves as an invaluable tracer for investigating fructose metabolism in biological systems. The deuterium labels allow researchers to track the fate of fructose molecules through various metabolic pathways, including:

  • Glycolysis and energy production

  • Lipogenesis and fat storage mechanisms

  • Glucose-fructose interconversion processes

  • Metabolic disorders related to fructose processing

By monitoring the movement and transformation of the deuterium atoms, researchers can map metabolic pathways with unprecedented precision, contributing to our understanding of both normal metabolism and metabolic disorders.

Biochemical Investigations

In biochemical research, D-Fructose-d7 enables detailed studies of:

  • Sugar isomerization mechanisms, such as the conversion between glucose and fructose

  • Enzyme kinetics, where deuterium substitution can reveal mechanistic details through kinetic isotope effects

  • Fructose transporter specificity and binding-site spatial requirements, as demonstrated in studies with GLUT5 (the specific fructose transporter)

For example, research has shown that GLUT5, the primary fructose transporter, interacts with both furanose and pyranose forms of fructose, and requires all hydroxyls to be in the fructo-configuration for efficient transport . Such insights help elucidate the molecular basis of carbohydrate transport and metabolism.

Analytical Chemistry Applications

In analytical chemistry, D-Fructose-d7 serves multiple functions:

  • Internal standard for quantitative analysis of natural fructose in complex biological samples

  • Reference compound for method validation in sugar analysis

  • Tool for assessing matrix effects in complex sample analysis

These applications leverage the compound's chemical similarity to natural fructose while allowing clear spectroscopic differentiation.

Analytical Methods for D-Fructose-d7

Mass Spectrometry

Mass spectrometry offers high sensitivity for D-Fructose-d7 detection and characterization:

  • The molecular ion appears at m/z 187 (compared to m/z 180 for natural fructose)

  • Distinctive fragmentation patterns confirm deuterium positions

  • Isotope ratio measurements determine the degree of deuteration

When coupled with separation techniques like gas or liquid chromatography, mass spectrometry provides powerful analytical capabilities for detecting D-Fructose-d7 in complex mixtures.

Table 2: Analytical Methods for D-Fructose-d7 Characterization

Analytical MethodApplicationKey Information Obtained
1H NMRStructure confirmationDeuteration positions (by signal absence)
2H NMRDeuterium detectionDirect confirmation of deuterium presence and positions
13C NMRStructure analysisCarbon environment changes due to deuteration
Mass SpectrometryMolecular weight confirmationExact mass and isotopic distribution
LC-MS/MSMetabolite trackingIdentification of deuterated metabolites in biological samples
GC-MSVolatile derivative analysisAnalysis after derivatization for enhanced volatility

Current Research Utilizing D-Fructose-d7

Fructose Metabolism Studies

Recent research has utilized D-Fructose-d7 to elucidate the complex metabolism of fructose in various physiological and pathological conditions. These studies have provided insights into:

  • The role of fructose in metabolic syndrome development

  • Fructose contribution to non-alcoholic fatty liver disease

  • Differential metabolism of fructose compared to other sugars

The isotopic labeling allows researchers to distinguish fructose-derived metabolites from those originating from other carbon sources, providing a clearer picture of specific metabolic pathways.

Sugar Isomerization Mechanisms

Studies investigating the conversion between glucose and fructose have benefited from deuterated sugar analogs. For example, research has shown that organogermanium compounds can significantly enhance the conversion of glucose to fructose, achieving conversion ratios up to 80% compared to the standard 50% with conventional methods . The high affinity of these compounds for fructose (with complex formation constants approximately 40-fold higher for fructose than glucose) appears to drive the isomerization by preferentially stabilizing the product .

Fructose Transporter Studies

Research into sugar transporters, particularly GLUT5 (the primary fructose transporter), has employed fructose analogs to examine specificity and binding-site requirements. These studies suggest that both furanose and pyranose ring forms of D-fructose interact with GLUT5, and that all hydroxyls must be in the fructo-configuration for efficient transport . This research contributes to our understanding of carbohydrate transport across cellular membranes and may inform the development of metabolic interventions.

Future Research Directions

Advanced Metabolic Tracing

Emerging research methodologies combining isotope labeling with advanced analytical techniques promise to further enhance the utility of D-Fructose-d7:

  • Multi-isotope tracing approaches that combine deuterium labeling with 13C or 15N labeling

  • Single-cell metabolomics to track fructose metabolism at the cellular level

  • Tissue-specific metabolic mapping using imaging mass spectrometry

These approaches will provide increasingly detailed views of fructose metabolism in complex biological systems.

Therapeutic Applications

The understanding gained from D-Fructose-d7 studies may contribute to therapeutic developments:

  • Design of fructose metabolism modulators for metabolic disorders

  • Development of diagnostic tools based on fructose metabolism patterns

  • Nutritional interventions targeted at specific aspects of fructose processing

As our understanding of fructose metabolism advances, so too will our ability to address related health conditions.

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